![molecular formula C17H25N3O4 B5523046 cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)

cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

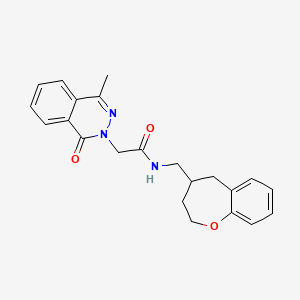

Cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It belongs to a class of organic compounds known as carbamates.

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions. For example, the synthesis of cyclohexa-1,3-dienes, which are structurally related to the target compound, can be achieved through one-pot cascade reactions involving allenic ketones/allenoate with amines and enones, as demonstrated by Feng et al. (2018) (Feng, Tian-Cheng et al., 2018).

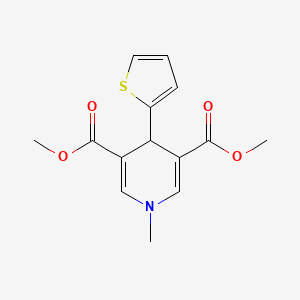

Molecular Structure Analysis

The molecular structure of carbamate compounds has been extensively studied. For instance, Lynch et al. (1991) investigated a structurally related compound, trans-2-Phenylcyclohexyl N-(5-isopropenyl-2-methyl-2-cyclohexan-1-yl) carbamate, and detailed its hydrogen-bonded structure (Lynch, V. et al., 1991).

Chemical Reactions and Properties

The chemical reactions and properties of cyclohexyl carbamates have been a topic of interest in various studies. For instance, Vacondio et al. (2009) examined the structure–property relationships of cyclohexylcarbamic acid aryl esters, a class of carbamate compounds, highlighting their reactivity and stability (Vacondio, F. et al., 2009).

Physical Properties Analysis

The physical properties of carbamates, including those with a cyclohexyl group, are influenced by their molecular structure. Studies such as those conducted by Ghalib et al. (2010) on a related compound, 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate, provide insights into the physical properties like crystal structure and hydrogen bonding patterns (Ghalib, R. M. et al., 2010).

Applications De Recherche Scientifique

Chemical and Biological Stability

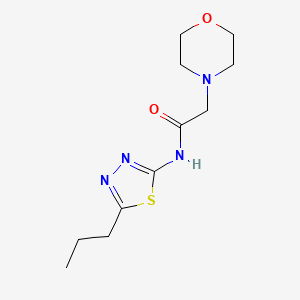

Cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, which include compounds similar to the chemical , have been studied for their chemical and biological stability. These studies focused on understanding the structure–stability relationships, finding that electrophilicity of the carbamate influences chemical stability. Substituents on the O-aryl moiety can increase hydrolytic stability without affecting FAAH inhibitory potency, while peripheral hydrophilic groups decrease oxidative metabolism in the liver (Vacondio et al., 2009).

Radiolabeled Isocyanates for PET Imaging

Cyclohexyl [3-({[(2-Hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate-like compounds have applications in the synthesis of radiolabeled isocyanates, particularly carbon-11 labeled isocyanates. These are prepared from carbamate salts formed from [(11) C]CO(2) and amines, and are useful for positron emission tomography (PET) radiotracers for in vivo imaging. This includes synthesis of novel radiotracers like [carbonyl-(11) C]-6-hydroxy-[1,1'-biphenyl]-3-yl cyclohexylcarbamate (Wilson et al., 2011).

Synthesis of Cyclic Dipeptidyl Ureas

Research has also explored the synthesis of compounds such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, indicating the potential for synthesizing a new class of cyclic dipeptidyl ureas. This process involves reactions with cyclohexyl or benzyl isocyanide, forming structures with urea moieties, showing the versatility of such compounds in chemical synthesis (Sañudo et al., 2006).

Anticonvulsant Applications

The structure and hydrogen bonding patterns of anticonvulsant enaminones, which include molecules structurally related to cyclohexylcarbamic acid derivatives, have been determined. These findings contribute to understanding how such compounds could be used in anticonvulsant applications (Kubicki et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyclohexyl N-[3-(2-hydroxyethylcarbamoylamino)-4-methylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-12-7-8-13(11-15(12)20-16(22)18-9-10-21)19-17(23)24-14-5-3-2-4-6-14/h7-8,11,14,21H,2-6,9-10H2,1H3,(H,19,23)(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUWJPBVULKXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC2CCCCC2)NC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)

![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)

![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)

![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)

![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)